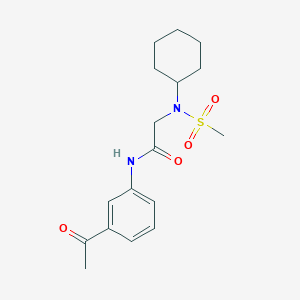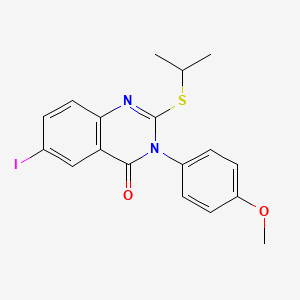![molecular formula C22H20N4O3 B4107506 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4107506.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
描述
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which makes it an attractive target for drug development. In
作用机制
The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and analgesic effects. In vivo studies have demonstrated that this compound has potent anticancer activity and can significantly reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine in lab experiments is its potent anticancer activity. This compound has been shown to be effective against several types of cancer, making it a valuable tool for cancer research. Additionally, this compound has anti-inflammatory and analgesic properties, which can be useful in studying the mechanisms of these processes.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine. One area of research is the development of more efficient synthesis methods for this compound. This would make it more accessible to researchers and could potentially lead to the development of new drugs based on this compound.
Another area of research is the investigation of the mechanism of action of this compound. Understanding how it works at the molecular level could provide valuable insights into the development of new cancer therapies.
Finally, future research could focus on the development of new drugs based on the structure of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine. This compound has a unique structure that makes it an attractive target for drug development, and further research could lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its complex synthesis method and mechanism of action make it a challenging but valuable tool for cancer research and the study of neurological disorders. Further research in this area could lead to the development of new drugs with improved therapeutic properties.
科学研究应用
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties.
属性
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-4-17-16(3-1)20-21(29-17)22(24-13-23-20)26-9-7-25(8-10-26)12-15-5-6-18-19(11-15)28-14-27-18/h1-6,11,13H,7-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDXFQBNLBHSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-5-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B4107427.png)

![7-(4-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4107442.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4107447.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-ethoxybenzamide](/img/structure/B4107461.png)
![N~1~-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4107475.png)
![7'-amino-3'-benzyl-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4107482.png)

![2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
![4-methoxy-N-[4-oxo-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-3(4H)-quinazolinyl]benzamide](/img/structure/B4107521.png)
![ethyl 6-amino-5-cyano-2,4',4',6',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4107529.png)

![2-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B4107540.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4107541.png)